
Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester is a chemical compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester involves multiple steps. The process typically starts with the reaction of methyl((2-methylphenyl)thio)amine with o-isopropoxyphenyl chloroformate. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and lead to various biological effects. The pathways involved may include inhibition of metabolic processes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, ethyl-, phenyl ester
- Carbamic acid, methyl-, phenyl ester
Uniqueness
Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester is unique due to its specific structural features, such as the presence of the o-isopropoxyphenyl ester group and the methyl((2-methylphenyl)thio) moiety
特性
CAS番号 |
50539-85-0 |
|---|---|
分子式 |
C18H21NO3S |
分子量 |
331.4 g/mol |
IUPAC名 |
(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylphenyl)sulfanylcarbamate |
InChI |
InChI=1S/C18H21NO3S/c1-13(2)21-15-10-6-7-11-16(15)22-18(20)19(4)23-17-12-8-5-9-14(17)3/h5-13H,1-4H3 |
InChIキー |
ABBHZMFFOYHEHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1SN(C)C(=O)OC2=CC=CC=C2OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


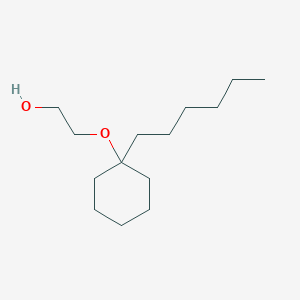

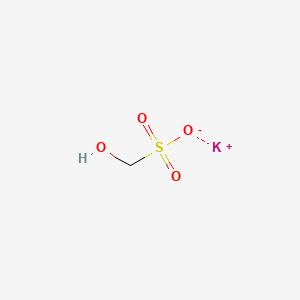

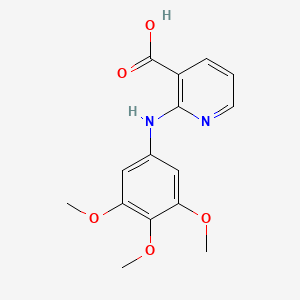
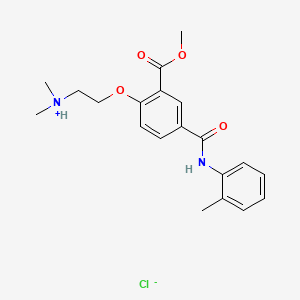
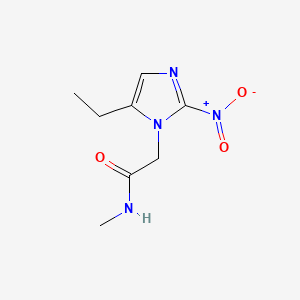
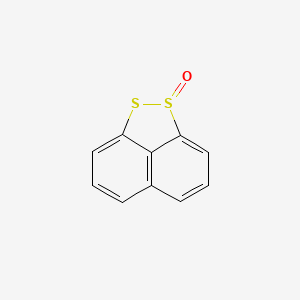
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)

![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)

